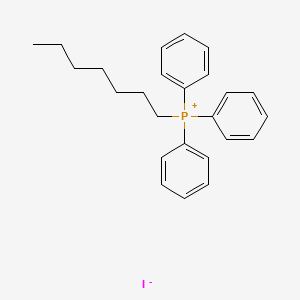

Phosphonium, heptyltriphenyl-, iodide

Description

Phosphonium, heptyltriphenyl-, iodide is a quaternary phosphonium salt comprising a central phosphorus atom bonded to three phenyl groups, one heptyl chain, and an iodide counterion. Such compounds are typically crystalline solids, soluble in polar organic solvents like acetone or ethanol, and insoluble in non-polar media . They serve as phase-transfer catalysts, reagents in Wittig reactions, and intermediates in organic synthesis . Their reactivity and stability are influenced by the steric and electronic effects of substituents, such as the heptyl chain’s hydrophobicity and the iodide’s nucleophilicity .

Properties

CAS No. |

59378-88-0 |

|---|---|

Molecular Formula |

C25H30IP |

Molecular Weight |

488.4 g/mol |

IUPAC Name |

heptyl(triphenyl)phosphanium;iodide |

InChI |

InChI=1S/C25H30P.HI/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25;/h6-14,16-21H,2-5,15,22H2,1H3;1H/q+1;/p-1 |

InChI Key |

DTXSKFAPWRVSKE-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Origin of Product |

United States |

Scientific Research Applications

Applications in Organic Synthesis

Phosphonium salts are widely used as intermediates in organic synthesis. They can facilitate the formation of various organic compounds through reactions such as:

- Wittig Reaction : The phosphonium salt can be converted to a ylide, which is then used to synthesize alkenes from carbonyl compounds.

- Synthesis of Heterocycles : Phosphonium salts are involved in the synthesis of heterocyclic compounds, which are important in pharmaceuticals.

Role in Material Science

Phosphonium, heptyltriphenyl-, iodide has been investigated for its role in the development of advanced materials:

- Ionic Liquids : Due to its ionic nature, it can be utilized to create hydrophobic deep eutectic solvents, enhancing solubility and stability in various chemical processes .

- Luminescent Materials : The compound has potential applications in luminescent materials for sensors and optoelectronic devices. Its structural properties allow for efficient light absorption and emission, making it suitable for use in display technologies .

Case Studies

Several studies have highlighted the practical applications of phosphonium salts:

- Hybrid Metal Halide Glasses : Research has shown that phosphonium compounds can be used to create hybrid metal halide glasses with tailored optoelectronic properties. For instance, heptyltriphenylphosphonium has been incorporated into glass matrices to enhance thermal stability and optical performance .

- Biological Applications : Some phosphonium salts exhibit biological activity, serving as potential lead compounds for drug development. Their ability to penetrate biological membranes makes them candidates for targeted drug delivery systems .

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphonium Iodides

Structural and Physical Properties

Key differences arise from alkyl chain length and substituent bulk. For example:

Key Observations :

- Alkyl Chain Impact : Longer chains (e.g., hexadecyl) increase lipophilicity and molecular weight, affecting solubility and environmental persistence .

- Counterion Role : Iodide’s polarizability enhances nucleophilic substitution rates compared to bromide .

- Thermal Stability : Bulky aryl groups (e.g., phenyl) improve thermal stability, while shorter alkyl chains reduce melting points .

Q & A

Basic Research Question

- Storage : Under argon at –20°C to prevent iodide oxidation.

- Purge cycles : Reactions require 3× vacuum-argon cycles to remove O.

- Quenching : Excess reagent is neutralized with NaSO to avoid HI formation. Safety data sheets (SDS) recommend PPE (gloves, goggles) due to skin irritation risks (LD > 2000 mg/kg in rats) .

How do computational models predict the solvation behavior of heptyltriphenylphosphonium iodide in ionic liquids?

Advanced Research Question

MD simulations (AMBER force field) reveal:

- Solvation shells : The iodide anion is coordinated by 6–8 solvent molecules in [BMIM][PF].

- Diffusion coefficients : Lower for heptyl derivatives (1.2 × 10 m/s) vs. methyl analogs (3.5 × 10 m/s), attributed to hydrophobic interactions.

These insights guide solvent selection for electrochemical applications .

What are the limitations of using heptyltriphenylphosphonium iodide in large-scale Appel reactions?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.